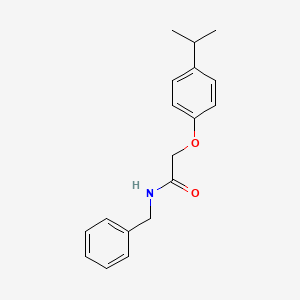

N-benzyl-2-(4-isopropylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

N-benzyl-2-(4-isopropylphenoxy)acetamide and related compounds can be synthesized through various methods, including amidation and condensation reactions. For instance, the synthesis of related acetamide derivatives involves stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product is then recrystallized and elucidated using spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been determined through crystallographic studies. For example, a compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, showcasing intermolecular hydrogen bonds and intramolecular interactions. These structural features contribute to the compound's stability and potential interaction with biological targets (Sharma et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-benzyl-2-(4-isopropylphenoxy)acetamide and its derivatives have been explored for their synthetic pathways and chemical properties. For instance, Yıldırım and Çetin (2008) discussed the synthesis and evaluation of new acetamide derivatives as corrosion inhibitors, highlighting their promising inhibition efficiencies in acidic and oil medium environments, which could have implications for materials science and engineering applications Yıldırım & Çetin, 2008.

Biological Activities and Applications

Several studies have investigated the biological activities of acetamide derivatives. For example, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This demonstrates the compound's potential in cancer therapy research Sharma et al., 2018. Prabhakar et al. (2006) examined the antiangiogenic effect of a benzophenone analogue in EAT cells, providing insights into its mechanism of action through the downregulation of VEGF and HIF-1α, indicating potential therapeutic applications Prabhakar et al., 2006.

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, Houdier et al. (2000) utilized an oxyamino probe related to acetamide structures for the trace measurement of carbonyl compounds in water samples. This work underscores the importance of acetamide derivatives in developing sensitive detection methods for environmental monitoring Houdier et al., 2000.

Propriétés

IUPAC Name |

N-benzyl-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14(2)16-8-10-17(11-9-16)21-13-18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMPSUYFWNQGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)

![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)

![1-[3-(ethoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5595839.png)

![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)

![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)

![5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile](/img/structure/B5595877.png)

![N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5595886.png)

![6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)

![3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5595914.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5595916.png)